1-(4-chloroanilino)-3-phenyl-3H-indol-2-one
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Overview
Description
1-(4-Chloroanilino)-3-phenyl-3H-indol-2-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloroaniline group and a phenyl group attached to an indole core. It has garnered attention due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloroanilino)-3-phenyl-3H-indol-2-one typically involves the reaction of 4-chloroaniline with an appropriate indole derivative under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 4-chloroaniline is reacted with an indole derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloroanilino)-3-phenyl-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
1-(4-Chloroanilino)-3-phenyl-3H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloroanilino)-3-phenyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
4-Chloroaniline: A precursor to various antimicrobial and pesticide compounds.
4-Bromoaniline: Similar in structure but with a bromine atom instead of chlorine, used in different synthetic applications.
4-Nitroaniline: Contains a nitro group instead of a chloro group, used in the synthesis of dyes and pigments.
Uniqueness: 1-(4-Chloroanilino)-3-phenyl-3H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core and chloroaniline moiety make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
1-(4-chloroanilino)-3-phenyl-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c21-15-10-12-16(13-11-15)22-23-18-9-5-4-8-17(18)19(20(23)24)14-6-2-1-3-7-14/h1-13,19,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYSHDDNTKSXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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